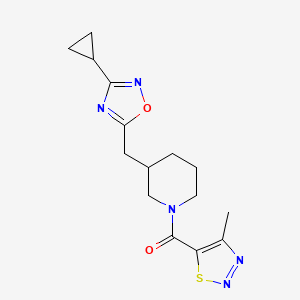
(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮的科学研究应用的综合分析:
抗菌剂
(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮: 已显示出作为抗菌剂的巨大潜力。该化合物的结构,包括 1,2,4-恶二唑部分,以其抗菌特性而闻名。研究表明,1,2,4-恶二唑的衍生物对多种革兰氏阳性和革兰氏阴性细菌具有强大的抗菌活性 。这使其成为开发新型抗生素的有希望的候选药物,尤其是在抗生素耐药性不断上升的情况下。
抗真菌应用
该化合物在抗真菌研究中也具有前景。1,2,4-恶二唑环的存在与抗真菌活性有关。研究表明,含有该部分的化合物可以有效抑制多种真菌病原体的生长 。这种应用对于农业目的尤其重要,因为真菌感染会破坏农作物。
抗病毒研究
在抗病毒研究中,(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮已被研究其抑制病毒复制的潜力。该化合物的独特结构使其能够干扰病毒酶和蛋白质,使其成为开发针对流感病毒和冠状病毒等病毒的治疗方法的候选药物 。
抗炎药
该化合物也因其抗炎特性而被研究。1,2,4-恶二唑环系统已知通过抑制促炎细胞因子的产生而表现出抗炎活性 。这使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在候选药物。
抗癌研究
在肿瘤学领域,(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮已被探索其抗癌特性。该化合物诱导癌细胞凋亡(程序性细胞死亡)和抑制肿瘤生长的能力一直是研究的重点 。这种应用对于开发新的化学治疗药物至关重要。
农业杀虫剂
该化合物的结构也使其适合用作农业杀虫剂。研究表明,1,2,4-恶二唑的衍生物可以作为有效的杀虫剂,对抗各种农业害虫 。这包括线虫、昆虫和其他威胁农作物产量的害虫。
神经保护剂
(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮: 已被研究其神经保护作用。该化合物保护神经元免受氧化应激和凋亡的能力使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜在候选药物 。
抗利什曼病剂
最后,该化合物已显示出作为抗利什曼病剂的潜力。利什曼病是由利什曼原虫属的原生动物引起的寄生虫病。研究表明,含有 1,2,4-恶二唑部分的化合物可以有效抑制利什曼原虫的生长 。这种应用对于开发治疗这种被忽视的热带病的新疗法尤为重要。
这些不同的应用突出了(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲酮在各个科学研究领域的通用性和潜力。
1,2,4-恶二唑作为抗感染剂的合成综述 新型 1,2,4-恶二唑衍生物的设计、合成和生物活性 设计、合成、抗菌评估和分子对接
作用机制
Target of action
Oxadiazoles and thiadiazoles are known to interact with a variety of biological targets. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of action
The mode of action of oxadiazoles and thiadiazoles can vary greatly depending on the specific compound and its target. For instance, some oxadiazole derivatives inhibit their targets by binding to them and preventing their normal function .
Biochemical pathways
Oxadiazoles and thiadiazoles can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target. For example, inhibitors of carbonic anhydrase could affect processes such as fluid balance and respiration .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxadiazoles and thiadiazoles can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of oxadiazoles and thiadiazoles can be diverse, depending on the specific compound and its target. For example, inhibition of carbonic anhydrase could lead to effects such as decreased fluid production and altered pH balance .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of oxadiazoles and thiadiazoles .
属性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-13(23-19-17-9)15(21)20-6-2-3-10(8-20)7-12-16-14(18-22-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPYTGSUNHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Chlorophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2508817.png)
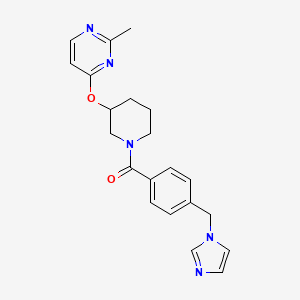
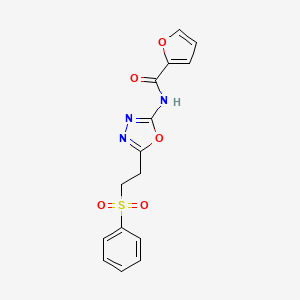
![2-(benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2508823.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2508830.png)
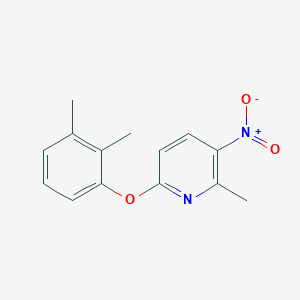
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
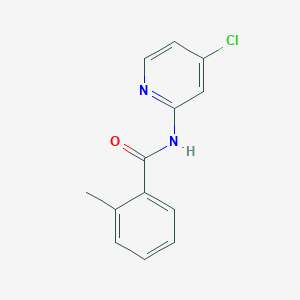
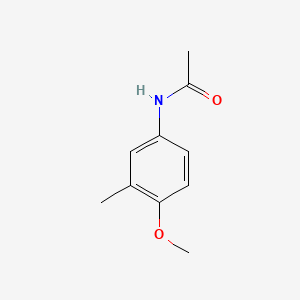
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide](/img/structure/B2508840.png)
